molecular formula C2H4F3N B12612972 1,1,2-Trifluoroethan-1-amine CAS No. 918824-70-1

1,1,2-Trifluoroethan-1-amine

Cat. No.: B12612972
CAS No.: 918824-70-1
M. Wt: 99.06 g/mol
InChI Key: HNCBFSRVQRTBRJ-UHFFFAOYSA-N
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Description

1,1,2-Trifluoroethan-1-amine is a fluorinated organic compound with the molecular formula C2H4F3N . It is a volatile, colorless liquid with a characteristic amine odor. The presence of three fluorine atoms imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluoroethan-1-amine can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. Another method includes the reaction of trifluoroacetaldehyde with ammonia under catalytic hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of trifluoroacetaldehyde as a starting material. The aldehyde is reacted with ammonia in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2-Trifluoroethan-1-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated amines are investigated for their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoroethan-1-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trifluoroethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

918824-70-1

Molecular Formula

C2H4F3N

Molecular Weight

99.06 g/mol

IUPAC Name

1,1,2-trifluoroethanamine

InChI

InChI=1S/C2H4F3N/c3-1-2(4,5)6/h1,6H2

InChI Key

HNCBFSRVQRTBRJ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)(F)F)F

Origin of Product

United States

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